molecular formula C13H12BrN3O2 B597232 tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1207625-55-5

tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B597232
CAS No.: 1207625-55-5
M. Wt: 322.162
InChI Key: KEQOIULNDRYJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of a cyano group and the tert-butyl ester. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and cyanating agents such as copper(I) cyanide (CuCN) under controlled temperatures and solvents like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Major Products

    Substitution: Formation of tert-Butyl 5-azido-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

    Reduction: Formation of tert-Butyl 5-amino-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

    Oxidation: Formation of tert-Butyl 5-bromo-3-carboxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic properties. Its incorporation into polymer backbones can enhance the material’s stability and functionality.

Mechanism of Action

The mechanism by which tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Uniqueness

tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of both a bromine and a cyano group on the pyrrolo[2,3-b]pyridine core

Biological Activity

Tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrole structure fused with a pyridine ring, incorporating a tert-butyl group, a bromine atom at the 5-position, and a cyano group at the 3-position of the pyrrole ring. Its molecular formula is C13H12BrN3O2C_{13}H_{12}BrN_{3}O_{2} with a molecular weight of approximately 322.157 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination of a pyrrolo[2,3-b]pyridine precursor using brominating agents like N-bromosuccinimide (NBS).
  • Cyanation through the introduction of a cyano group via copper(I) cyanide (CuCN).
  • Formation of the tert-butyl ester under controlled conditions using solvents such as dimethylformamide (DMF) .

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's structural elements suggest potential interactions with multiple biological targets, which are crucial for its pharmacological applications.

The biological activity of this compound may involve:

  • Enzyme Inhibition : It is hypothesized that this compound acts by inhibiting specific enzymes or receptors, modulating various biological pathways.
  • Target Proteins : The compound may interact with kinases and other signaling proteins, which are essential in numerous cellular processes .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds and their derivatives:

  • Antiparasitic Activity : A study highlighted that modifications in pyrrole derivatives could lead to varying antiparasitic activities. For instance, certain analogs demonstrated significant efficacy against parasites with EC50 values ranging from 0.010μM0.010\,\mu M to 0.177μM0.177\,\mu M, indicating that structural variations greatly influence activity .
  • Antituberculosis Potential : Another investigation into pyrrole derivatives indicated promising results against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5μM5\,\mu M. This suggests that this compound could potentially be developed into effective antitubercular agents .

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridineChlorine instead of bromineDifferent halogen may affect biological activity
Tert-butyl 5-nitro-3-cyano-1H-pyrrolo[2,3-b]pyridineNitro group at the 5-positionPotentially increased reactivity
Tert-butyl 6-methyl-3-cyano-1H-pyrrolo[2,3-b]pyridineMethyl substitution at the 6-positionAltered steric hindrance affecting binding

This comparison illustrates how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the uniqueness of this compound among its analogs .

Properties

IUPAC Name

tert-butyl 5-bromo-3-cyanopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQOIULNDRYJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.